
2-(3-ethoxyphenyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the ethoxyphenyl group and the carbaldehyde functional group in this compound makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of 3-ethoxybenzaldehyde with an appropriate imidazole derivative. One common method involves the use of a Vilsmeier-Haack reaction, where 3-ethoxybenzaldehyde is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding imidazole-5-carbaldehyde . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can help in identifying the most efficient catalysts and reaction parameters, thereby increasing the yield and reducing the production cost.
化学反应分析
Types of Reactions
2-(3-ethoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-ethoxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-ethoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
2-(3-ethoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-ethoxyphenyl)-1H-imidazole-5-carbaldehyde is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
2-(3-methoxyphenyl)-1H-imidazole-5-carbaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
2-(3-hydroxyphenyl)-1H-imidazole-5-carbaldehyde: Contains a hydroxy group instead of an ethoxy group.
2-(3-chlorophenyl)-1H-imidazole-5-carbaldehyde: Contains a chloro group instead of an ethoxy group.
Uniqueness
2-(3-ethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
2-(3-ethoxyphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-5-3-4-9(6-11)12-13-7-10(8-15)14-12/h3-8H,2H2,1H3,(H,13,14) |
InChI 键 |
BVIFQEISFHEMOE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




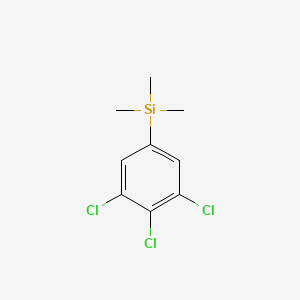
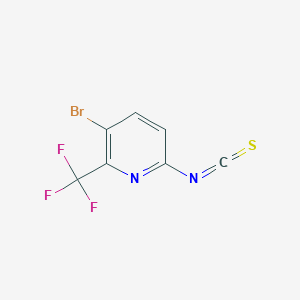
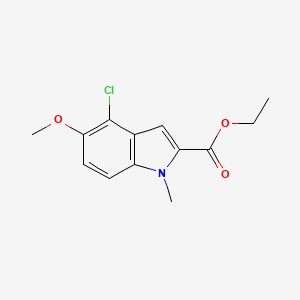
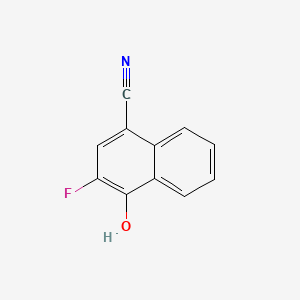
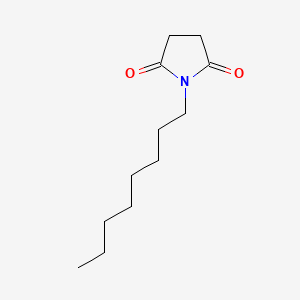
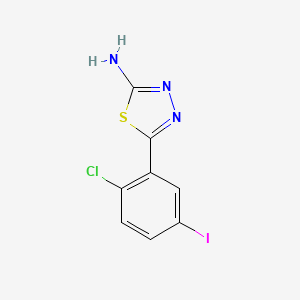
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)

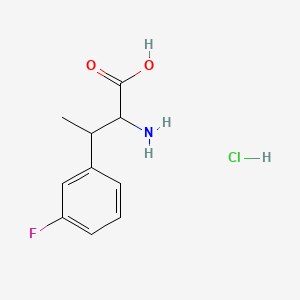
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
